

A Spectroscopic Comparison of 2-Bromo-3-methylpyridine and Its Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **2-Bromo-3-methylpyridine** and its derivatives. The following sections detail the experimental data and protocols for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-3-methylpyridine** and a selection of its derivatives.

¹H and ¹³C NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are reported relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ , ppm) of **2-Bromo-3-methylpyridine** and Derivatives in CDCl_3

Compound	H-4	H-5	H-6	Methyl Protons	Other Protons
2-Bromo-3-methylpyridine	7.55-7.50 (m)	7.26-7.21 (m)	8.30-8.40 (m)	2.50 (s)	
e					
2-Bromopyridine [1]	7.46-7.44 (m)	7.26-7.21 (m)	8.30-8.40 (m)	-	
2-Bromo-6-methylpyridine	7.40 (t)	7.05 (d)	-	2.55 (s)	
e					
2-Amino-3-bromopyridine	7.50 (dd)	6.75 (dd)	8.05 (dd)	-	4.80 (br s, NH ₂)
e					
2-Bromo-3-hydroxypyridine	~7.3 (m)	~6.9 (m)	~8.0 (d)	-	~5.5 (br s, OH)
ne					

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) of **2-Bromo-3-methylpyridine** and Derivatives in CDCl₃

Compound	C-2	C-3	C-4	C-5	C-6	Methyl Carbon
2-Bromo-3-methylpyridine	~142	~133	~138	~123	~150	~18
2-Bromopyridine[1]	142.4	128.4	138.6	122.8	150.3	-
2-Bromo-6-methylpyridine	~141	~128	~138	~122	~158	~24
2-Amino-3-bromopyridine	~158	~109	~140	~115	~148	-
2-Bromo-3-hydroxypyridine	~148	~145	~125	~118	~140	-

FTIR Spectroscopy Data

FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands (cm^{-1}) of **2-Bromo-3-methylpyridine** and Derivatives

Compound	C-H stretch (aromatic)	C=C, C=N stretch	C-H bend (aromatic)	C-Br stretch	Other Bands
2-Bromo-3-methylpyridine[2]	3100-3000	1600-1400	900-690	~600	2950 (C-H, CH ₃)
2-Bromo-3-methoxypyridine[3][4]	3100-3000	1600-1400	900-690	~600	2940 (C-H, OCH ₃), 1250 (C-O)
2-Amino-3-bromopyridine[5]	3100-3000	1620-1450	900-690	~580	3400-3200 (N-H stretch)
2-Bromo-3-hydroxypyridine	3100-3000	1610-1430	900-690	~590	3400-3200 (O-H stretch, broad)

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectrometry Fragments (m/z) of **2-Bromo-3-methylpyridine** and Derivatives

Compound	Molecular Ion [M] ⁺	[M-Br] ⁺	[M-HCN] ⁺	Other Key Fragments
2-Bromo-3-methylpyridine	171/173	92	144/146	65
2-Bromo-3-methoxypyridine[6]	187/189	108	160/162	144/146 ([M-CH ₃ -CO] ⁺)
2-Amino-3-bromopyridine[7]	172/174	93	145/147	66
Nitro-2-bromopyridine Derivatives	Varies	Varies	Varies	[M-NO ₂] ⁺ , [M-NO] ⁺ [8][9]

UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 5: UV-Vis Absorption Maxima (λ_{max} , nm) of Pyridine and Derivatives

Compound	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)	Solvent
Pyridine[10]	202	254	Acidic Mobile Phase
Substituted Pyridine N-Oxides[11]	Varies (π - π)	Varies (n- π)	Acetonitrile
2-Amino-3-cyanopyridine Derivatives[12]	350-437 (Fluorescence)	Various	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

- Sample Preparation: 5-25 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.[13] For ^{13}C NMR, a higher concentration of 50-100 mg was used to obtain a good signal-to-noise ratio.[13]
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[14][15]
- ^1H NMR Parameters: A standard single-pulse sequence was used with an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.[13] Typically, 16 to 64 scans were acquired.[13]
- ^{13}C NMR Parameters: A single-pulse sequence with proton decoupling was used. The acquisition time was typically 1-2 seconds.
- Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

FTIR Spectroscopy

- Sample Preparation:
 - Liquid Samples: A thin film of the neat liquid was placed between two potassium bromide (KBr) plates.
 - Solid Samples: A KBr pellet was prepared by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture in a hydraulic press. [16] Alternatively, Attenuated Total Reflectance (ATR) was used by placing a small amount of the sample directly on the ATR crystal.[16]
- Instrumentation: Spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.[16]
- Data Acquisition: Spectra were collected in the mid-infrared range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .[16] To improve the signal-to-noise ratio, 16 to 32 scans were co-added. [16] A background spectrum was recorded and automatically subtracted from the sample spectrum.[16]

Mass Spectrometry

- Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) was the primary method used for fragmentation analysis, employing a standard electron energy of 70 eV. For softer ionization, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be utilized.[17][18][19][20]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Mass spectra were recorded over a mass range of m/z 50-500.

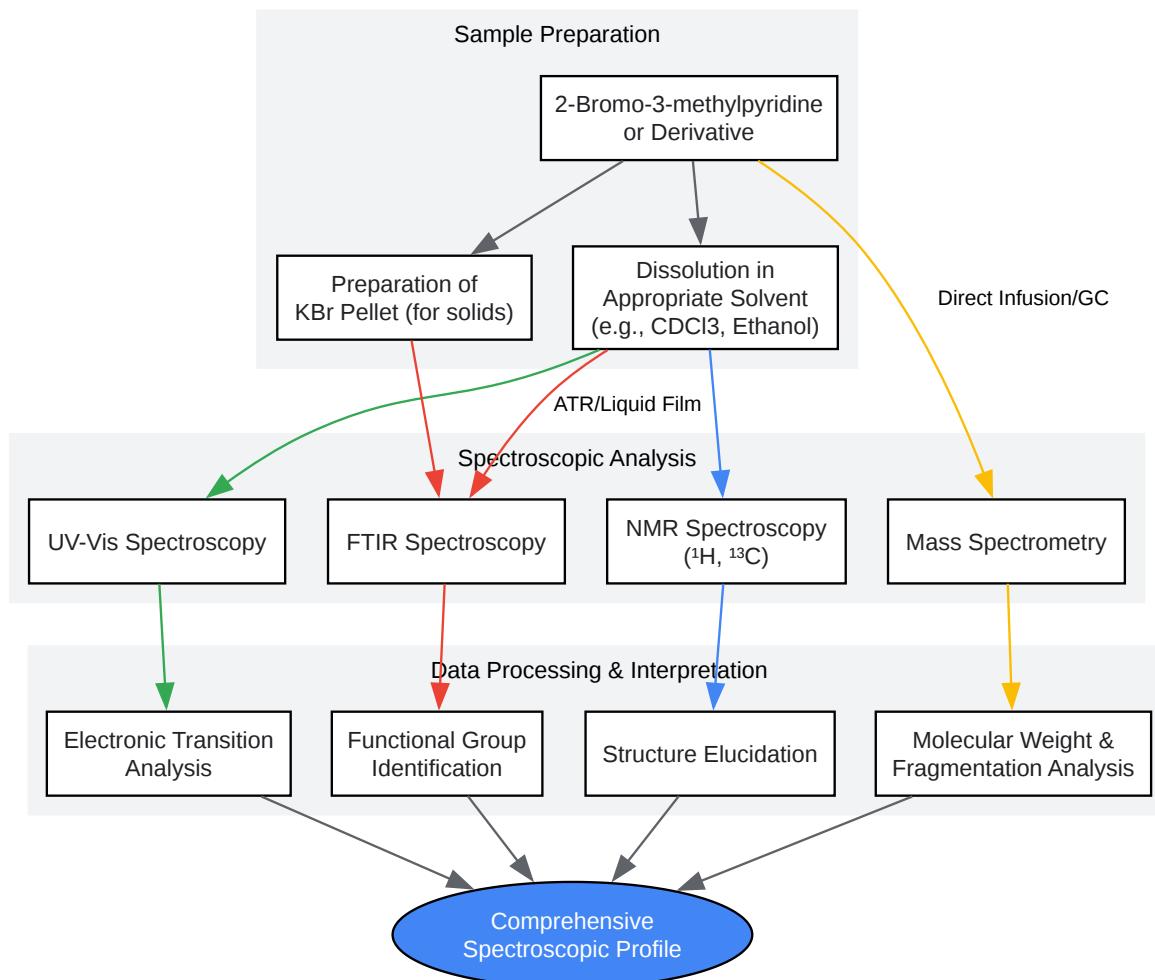
UV-Vis Spectroscopy

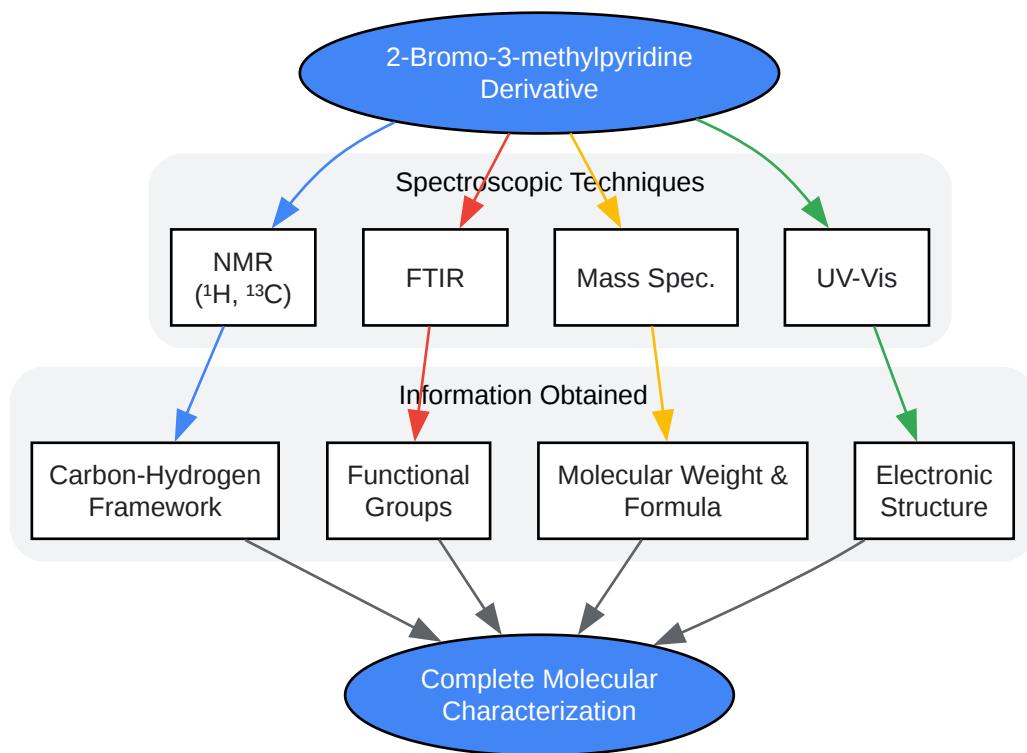
- Sample Preparation: Solutions of the compounds were prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile, at a concentration of approximately 10^{-4} to 10^{-5} M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Data Acquisition: Absorption spectra were recorded from 200 to 400 nm. The solvent was used as a reference.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **2-Bromo-3-methylpyridine** and its derivatives.





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